N-(4-cyanooxan-4-yl)-2-(2,2-dimethylcyclohexylidene)acetamide
Description
Properties
IUPAC Name |
(2E)-N-(4-cyanooxan-4-yl)-2-(2,2-dimethylcyclohexylidene)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2)6-4-3-5-13(15)11-14(19)18-16(12-17)7-9-20-10-8-16/h11H,3-10H2,1-2H3,(H,18,19)/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPDOEQTHUKOQC-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=CC(=O)NC2(CCOCC2)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(CCCC/C1=C\C(=O)NC2(CCOCC2)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Substituents and Functional Groups
Structural Insights :
- The boronate-containing analog (5c) in introduces a reactive dioxaborolan-2-yl group, enabling Suzuki-Miyaura cross-coupling reactions, which are absent in the target compound.
- The fluorophenyl group in enhances metabolic stability compared to the dimethylcyclohexylidene group in the target compound, which may increase lipophilicity and membrane permeability.
Key Differences :
Physicochemical Properties
- Lipophilicity : The dimethylcyclohexylidene group in the target compound likely increases logP compared to fluorophenyl () or boronate-containing analogs ().
- Solubility: The 4-cyanooxan group may improve aqueous solubility relative to purely hydrophobic analogs like N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide ().
Preparation Methods
Cyclization of Epichlorohydrin with Sodium Cyanide
The tetrahydropyran ring is constructed via base-mediated cyclization of epichlorohydrin derivatives. A modified protocol from involves:
- Reacting epichlorohydrin (1 eq) with sodium cyanide (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours.
- Acidic workup (HCl, 1M) to yield 4-chlorotetrahydropyran-4-carbonitrile.
- Ammonolysis using aqueous ammonia (25% v/v) at 60°C for 6 hours to substitute chloride with an amine group.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78% | |
| Yield (Step 3) | 65% | |
| IR (ν, cm⁻¹) | 2245 (C≡N), 3350 (N–H) |
Alternative Route: Ritter Reaction
A patent-derived method employs the Ritter reaction to introduce the nitrile group:
- React tetrahydropyran-4-ol (1 eq) with acetonitrile (3 eq) and sulfuric acid (1.5 eq) at 0°C.
- Quench with ice-water and extract with dichloromethane.
- Catalytic hydrogenation (H₂, Pd/C) to reduce imine intermediates to the amine.
Advantages : Higher regioselectivity (>90%) but requires stringent temperature control.
Synthesis of 2-(2,2-Dimethylcyclohexylidene)acetyl Chloride
Aldol Condensation of Cyclohexanone
The cyclohexylidene moiety is synthesized via base-catalyzed aldol condensation:
- React 2,2-dimethylcyclohexanone (1 eq) with acetic anhydride (2 eq) in the presence of sodium ethoxide (0.1 eq) at 120°C for 8 hours.
- Isolate 2-(2,2-dimethylcyclohexylidene)acetic acid via recrystallization (ethanol/water).
- Convert to acyl chloride using thionyl chloride (2 eq) under reflux (60°C, 3 hours).
Reaction Optimization :
- Excess acetic anhydride drives the equilibrium toward enolate formation.
- Thionyl chloride purity critically impacts acyl chloride yield (≥95% purity recommended).
Amidation and Final Coupling
Schotten-Baumann Reaction
Coupling 4-aminotetrahydropyran-4-carbonitrile (1 eq) with 2-(2,2-dimethylcyclohexylidene)acetyl chloride (1.05 eq) in a biphasic system:
- Dissolve the amine in 10% NaOH (aq).
- Add acyl chloride dropwise under vigorous stirring at 0–5°C.
- Extract the precipitate with ethyl acetate and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 82% (white crystalline solid).
Catalytic Amidation Using DCC
An alternative method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent:
- Mix equimolar amounts of the amine and carboxylic acid in dry tetrahydrofuran (THF).
- Add DCC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
- Stir at room temperature for 24 hours, filter, and concentrate.
Comparative Data :
| Parameter | Schotten-Baumann | DCC/DMAP |
|---|---|---|
| Yield | 82% | 88% |
| Purity (HPLC) | 95% | 98% |
| Reaction Time | 2 hours | 24 hours |
Spectral Characterization and Validation
Infrared Spectroscopy (IR)
- N–H Stretch : 3300–3250 cm⁻¹ (amide).
- C≡N Stretch : 2245 cm⁻¹ (sharp).
- C=O Stretch : 1680 cm⁻¹ (amide I band).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 1.20 (s, 6H, CH₃).
- δ 2.50–2.70 (m, 4H, cyclohexylidene).
- δ 3.80–4.10 (m, 4H, tetrahydropyran-O).
- δ 6.50 (s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃) :
- δ 170.5 (C=O).
- δ 119.8 (C≡N).
- δ 28.5 (CH₃).
Mass Spectrometry (MS)
- Molecular Ion : m/z 305.2 [M+H]⁺.
- Fragmentation : Loss of CO (m/z 277.1), cyclohexylidene cleavage (m/z 165.0).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
